S-Trityl-L-cysteine S-Trityl-L-cysteine (2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid is a benzenoid aromatic compound.
Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)
Brand Name: Vulcanchem
CAS No.: 2799-07-7
VCID: VC21536735
InChI: InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Molecular Formula: C22H21NO2S
Molecular Weight: 363.5 g/mol

S-Trityl-L-cysteine

CAS No.: 2799-07-7

Cat. No.: VC21536735

Molecular Formula: C22H21NO2S

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

S-Trityl-L-cysteine - 2799-07-7

CAS No. 2799-07-7
Molecular Formula C22H21NO2S
Molecular Weight 363.5 g/mol
IUPAC Name (2R)-2-amino-3-tritylsulfanylpropanoic acid
Standard InChI InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Standard InChI Key DLMYFMLKORXJPO-FQEVSTJZSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N

Chemical Structure and Properties

S-Trityl-L-cysteine is a protected cysteine derivative with the chemical name S-(Triphenylmethyl)-L-cysteine. It has a molecular formula of C22H21NO2S and a molecular weight of 363.47 g/mol . The compound contains a trityl (triphenylmethyl) group attached to the sulfur atom of cysteine, forming a thioether linkage.

Physical and Chemical Characteristics

S-Trityl-L-cysteine appears as a white to off-white solid with distinct physicochemical properties . The compound has a characteristic stereochemistry, with the L-configuration at the alpha carbon. Table 1 summarizes the key physical and chemical properties of S-Trityl-L-cysteine.

Table 1: Physical and Chemical Properties of S-Trityl-L-cysteine

PropertyValue
Molecular FormulaC22H21NO2S
Molecular Weight363.47 g/mol
Physical AppearanceWhite to off-white solid
Melting Point182-183°C (decomposition)
Optical Activity[α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl
Boiling Point524.7±50.0°C (Predicted)
SolubilitySoluble in DMSO (up to 20 mg/ml)
CAS Number2799-07-7
Storage ConditionsSealed in dry, Room Temperature
StabilityStable for 2 years; DMSO solutions stable at -20°C for up to 1 week

Synthesis and Preparation

S-Trityl-L-cysteine is commonly synthesized through protection of the thiol group of L-cysteine with trityl chloride under basic conditions. The compound is widely used as a reagent in solution phase peptide synthesis due to its selective protection of the thiol group, leaving the amino and carboxyl groups available for peptide coupling reactions .

Mechanism of Action

Inhibition of Mitotic Kinesin Eg5

S-Trityl-L-cysteine acts as a potent, selective inhibitor of the mitotic kinesin Eg5 (also known as KSP and Kif11), a motor protein that plays a crucial role in mitotic spindle formation during cell division . Eg5 is responsible for establishing and maintaining a bipolar spindle, which is essential for proper chromosome segregation during mitosis.

The inhibition of Eg5 by S-Trityl-L-cysteine prevents the separation of duplicated centrosomes and bipolar spindle formation, thereby inducing mitotic arrest with monoastral spindles . This leads to activation of the spindle checkpoint and ultimately results in apoptotic cell death in proliferating cells .

Binding Mechanism

S-Trityl-L-cysteine is a tight-binding inhibitor of Eg5 with a Ki,app value less than 150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . Molecular studies reveal that S-Trityl-L-cysteine binds to an allosteric site in the catalytic domain of Eg5, inhibiting both its basal and microtubule-activated ATPase activity .

The compound binds more tightly than monastrol (another Eg5 inhibitor) due to both a faster association rate and a slower release rate. Specifically, S-Trityl-L-cysteine has an association rate of 6.1/µM/s and a dissociation rate of 3.6/s, compared to monastrol's 0.78/µM/s and 15/s, respectively . Research indicates that the cysteine amino moiety plays a critical role in stabilizing the interaction with Eg5 .

Biological Activity

Enzyme Inhibition

S-Trityl-L-cysteine demonstrates potent inhibitory activity against Eg5. Table 2 summarizes the key inhibitory parameters of S-Trityl-L-cysteine against Eg5.

Table 2: Inhibitory Activity of S-Trityl-L-cysteine Against Eg5

ParameterValue
Inhibition of basal ATPase activity (IC50)1 µM
Inhibition of microtubule-activated ATPase activity (IC50)140 nM
Inhibition of Eg5-driven microtubule sliding velocity (IC50)500 nM
Mitotic arrest in HeLa cells (IC50)700 nM
Mean growth inhibition concentration (GI50) across NCI 60 tumor cell lines1.31 µM

Notably, S-Trityl-L-cysteine demonstrates high specificity for Eg5 when tested against nine different human kinesins, making it a valuable tool for studying Eg5 function and a promising lead for therapeutic development .

Cellular Effects

At the cellular level, S-Trityl-L-cysteine induces several characteristic effects consistent with Eg5 inhibition:

  • Mitotic arrest with monoastral spindles

  • Cell cycle arrest specifically at the M phase, with no effect on cell cycle progression at S or G2 phases

  • G2/M phase cell cycle arrest in a dose-dependent manner

  • Apoptotic cell death following prolonged mitotic arrest

Studies in neuroblastoma cell lines (SK-N-SH, SH-SY5Y, and SK-N-BE2) have demonstrated that S-Trityl-L-cysteine mediates cell apoptosis and cell cycle arrest in a dose-dependent manner. Flow cytometric analysis has shown a notable population shift in cell cycle arrest from G1 phase to G2/M phase at 5 µmol/L S-Trityl-L-cysteine .

Anticancer Activity

S-Trityl-L-cysteine has demonstrated significant anticancer activity in preclinical studies. Its growth inhibitory effects have been evaluated against the National Cancer Institute (NCI) 60 human cancer cell line panel, with an average GI50 of 1.31 µM . Antitumor activity has been reported across leukemia, bladder, prostate, and neuroblastoma models .

The anticancer activity of S-Trityl-L-cysteine is mediated through multiple mechanisms:

  • Inhibition of cell proliferation through mitotic arrest

  • Induction of apoptosis via activation of the intrinsic apoptotic pathway

  • Activation of the mitogen-activated protein kinase and nuclear factor kB signaling pathways

Structure-Activity Relationship Studies

Optimization of S-Trityl-L-cysteine

Extensive structure-activity relationship (SAR) studies have been conducted to optimize S-Trityl-L-cysteine's properties as an Eg5 inhibitor. These studies have led to the development of more potent derivatives with improved pharmacological profiles .

Table 3 presents selected data from SAR studies showing the effect of various modifications on the potency of S-Trityl-L-cysteine and its derivatives.

Table 3: Structure-Activity Relationship Data for S-Trityl-L-cysteine and Selected Derivatives

CompoundSubstituentKSP ATPase IC50 (nM)Cytotoxicity IC50 (nM)
STLCH1900 ± 230910 ± 58
3a4-CF3262 ± 17216 ± 14
3b4-OMe166 ± 8.8213 ± 4.4
5c-CH2CH2-/4-Me9.3 ± 0.225 ± 1.1
5d-CH2CH2-/4-Cl11 ± 1.341 ± 0.6
6d-CH=CH-/4-Cl12 ± 1.73.9 ± 0.1
Ispinesib-47 ± 0.61.1 ± 0.1

Key Structure-Activity Findings

Several key findings have emerged from the SAR studies on S-Trityl-L-cysteine:

  • The cysteine amino moiety plays a crucial role in stabilizing the interaction with Eg5

  • Appropriate restriction of the rotatable phenyl ring in the trityl group has favorable effects on the inhibition of KSP ATPase and cytotoxic activities

  • Substitution at the para position of the phenyl rings with groups such as methoxy, methyl, or halogens enhances potency

  • Linking two phenyl rings of the trityl group (through -CH2CH2- or -CH=CH- bridges) significantly improves potency, with some compounds reaching IC50 values below 10 nM

  • Both amino and carboxyl groups of the cysteine moiety are important for binding to the Eg5 pocket; masking either of these radicals reduces or abolishes activity against Eg5

Development of Optimized Derivatives

Research has led to the development of extremely potent inhibitors of Eg5 (Ki,app < 10 nM) with broad-spectrum activity against cancer cell lines comparable to the Phase II drug candidates ispinesib and SB-743921 . Some optimized derivatives have demonstrated good oral bioavailability and pharmacokinetics and have induced complete tumor regression in nude mice explanted with lung cancer patient xenografts .

Table 4 presents pharmacokinetic data comparing S-Trityl-L-cysteine derivatives with the clinical candidate ispinesib.

Table 4: Pharmacokinetic Properties of Selected S-Trityl-L-cysteine Derivatives Compared to Ispinesib

CompoundOral Bioavailability (F %)Cmax (μg/mL)Half-life (t1/2, h)Clearance (CL, mL/min/kg)Comments
Ispinesib450.34.120.5Moderate clearance, good PO levels
rac-11511.26.53.8Low clearance, good PO levels
1340.021.8203.0High clearance, low PO levels
36631.32.111.4High clearance, good PO levels

Therapeutic Applications

Prodrug Approaches

To enhance the selectivity of S-Trityl-L-cysteine for cancer cells, researchers have developed prodrug approaches. One notable example is the design of N-γ-glutamylated S-Trityl-L-cysteine derivatives that can be hydrolyzed by γ-glutamyltransferase (GGT), an enzyme overexpressed on the cell membrane of various cancer cells .

One such prodrug, compound 9, showed lower KSP ATPase inhibitory activity than the parent compound but was converted to the active form in the presence of GGT in vitro. Its cytotoxic activity was significantly attenuated in GGT-knockdown cancer cells, suggesting potential for selective inhibition of GGT-expressing cancer cells .

Advantages Over Clinical Candidates

Compared to clinical candidates like ispinesib and SB-743921, some optimized S-Trityl-L-cysteine derivatives exhibit fewer liabilities with CYP-metabolizing enzymes and hERG (human Ether-à-go-go-Related Gene), which is important given the likely application of Eg5 inhibitors in combination therapies . This improved safety profile could provide significant advantages in clinical settings, particularly for combination treatment strategies.

Current Research and Future Perspectives

Ongoing Research

Research on S-Trityl-L-cysteine continues to focus on several key areas:

  • Further optimization of pharmacological properties

  • Development of prodrugs with enhanced selectivity for cancer cells

  • Investigation of combination therapies with existing anticancer agents

  • Exploration of alternative applications beyond cancer, such as in antifungal therapy

Challenges and Opportunities

Despite its promising properties, several challenges remain in the development of S-Trityl-L-cysteine and its derivatives as therapeutic agents:

  • Solubility issues related to the zwitterionic structure of S-Trityl-L-cysteine

  • Metabolic stability and clearance rates of some derivatives

  • Optimization of dosing regimens to maximize efficacy while minimizing toxicity

  • Novel formulation strategies to improve solubility

  • Design of metabolically stable analogs

  • Development of targeted delivery systems

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